N-(Oxetan-3-yl)piperidin-4-amine oxalate
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Overview
Description
N-(Oxetan-3-yl)piperidin-4-amine oxalate: is a chemical compound that features a piperidine ring substituted with an oxetane group and an amine group. The oxalate salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available piperidine and oxetane derivatives.
Reaction Steps:
Industrial Production Methods: The industrial production of N-(Oxetan-3-yl)piperidin-4-amine oxalate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the oxetane ring or the piperidine ring, leading to ring-opening or hydrogenation products.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives or ring-opened products.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Serves as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of novel polymers and resins.
Mechanism of Action
The mechanism of action of N-(Oxetan-3-yl)piperidin-4-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane and piperidine moieties contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
N-(Oxetan-3-yl)piperidine: Lacks the amine group, resulting in different reactivity and applications.
Piperidin-4-amine: Lacks the oxetane group, affecting its chemical properties and biological activity.
Oxetan-3-ylamine: Lacks the piperidine ring, leading to distinct chemical behavior and uses.
Uniqueness: N-(Oxetan-3-yl)piperidin-4-amine oxalate is unique due to the presence of both the oxetane and piperidine moieties, which confer specific chemical reactivity and biological activity. Its oxalate salt form further enhances its stability and solubility, making it versatile for various applications.
Properties
Molecular Formula |
C10H18N2O5 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
oxalic acid;N-(oxetan-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C8H16N2O.C2H2O4/c1-3-9-4-2-7(1)10-8-5-11-6-8;3-1(4)2(5)6/h7-10H,1-6H2;(H,3,4)(H,5,6) |
InChI Key |
KNWGXWFMFMDIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2COC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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